Glycyl-alanyl-isoleucine is classified as a tripeptide due to its composition of three amino acid residues. It is categorized under biologically active peptides, which are significant in pharmacology and biochemistry for their potential therapeutic effects.
The synthesis of glycyl-alanyl-isoleucine can be achieved through several methods, including:
Glycyl-alanyl-isoleucine can undergo several chemical reactions:
The mechanism of action for glycyl-alanyl-isoleucine primarily involves its interaction with biological receptors or enzymes. Peptides often act as signaling molecules or substrates for enzymatic reactions. For example:
Glycyl-alanyl-isoleucine has several scientific applications:
Glycyl-alanyl-isoleucine (Gly-Ala-Ile, GAI) is a linear tripeptide with the sequence H₂N-Gly-Ala-Ile-COOH and molecular formula C₁₁H₂₁N₃O₄ (molar mass: 259.3 g/mol) [1]. Its primary structure exhibits distinctive features:
Table 1: Structural Descriptors of Glycyl-Alanyl-Isoleucine
Property | Value/Characteristics |
---|---|
IUPAC Name | 2-[(2-aminacetyl)amino]-N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]propanamide |
Sequence | Gly-Ala-Ile |
Molecular Formula | C₁₁H₂₁N₃O₄ |
Molar Mass | 259.30 g/mol |
CAS Registry Number | 126261-84-7 |
Structural Features | N-terminal flexibility, C-terminal hydrophobicity, two chiral centers (Ala α-carbon, Ile β-carbon) |
The peptide bond between Gly and Ala adopts typical trans conformation, while the Ala-Ile bond may exhibit restricted rotation due to Ile’s β-branching. This sequence exemplifies how positional effects alter peptide behavior: Gly’s flexibility enables backbone adaptation, while Ile’s stereochemistry (with (2S,3S) configuration) imposes steric constraints critical for enzyme recognition [5] [7].
Though not directly isolated as a natural bioactive peptide, GAI’s components participate in fundamental biological processes:
GAI emerged indirectly through milestones in peptide chemistry:
Table 2: Key Historical Developments Enabling GAI Study
Year | Advancement | Significance for GAI Research |
---|---|---|
1932 | Z-protecting group (Zervas) | Enabled N-terminal Gly protection in solution-phase synthesis |
1963 | Solid-phase peptide synthesis (Merrifield) | Permitted rapid assembly of tripeptides like GAI |
1972 | Dipeptide enzyme effector studies | Established precedent for small peptides in metabolic regulation |
1980s | Fmoc chemistry & HOBt coupling | Allowed mild deprotection and high-yield GAI synthesis |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1